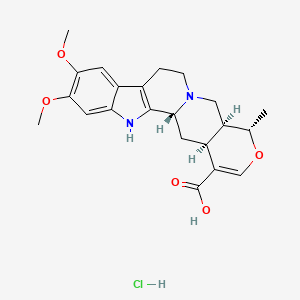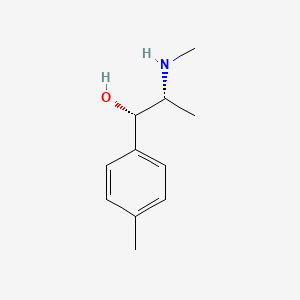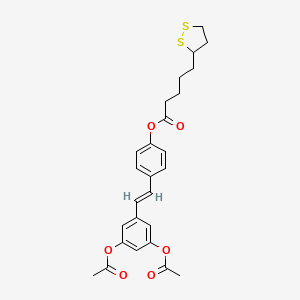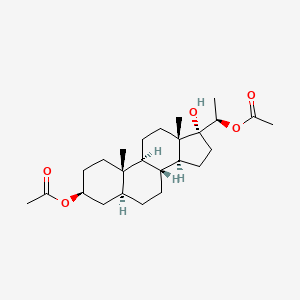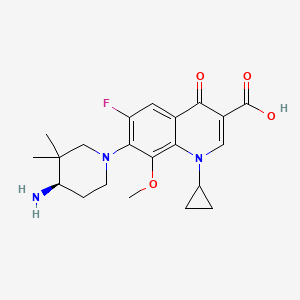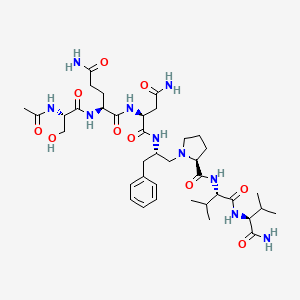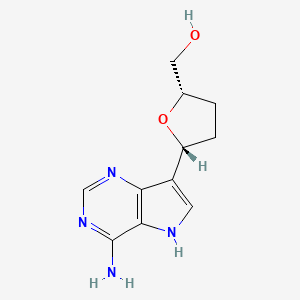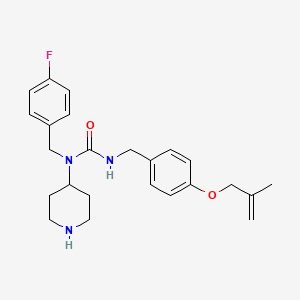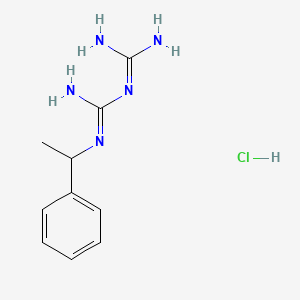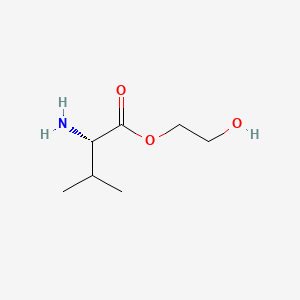
2-Hydroxyethyl L-valinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl L-valinate is a chemical compound with the molecular formula C7H15NO3. It is an ester derivative of L-valine, an essential amino acid. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl L-valinate can be synthesized through the condensation of N-Carbobenzyloxy-L-Valine with chloroethanol in the presence of potassium carbonate in DMF solvent . This reaction involves the formation of an ester bond between the hydroxyl group of chloroethanol and the carboxyl group of L-valine.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyethyl L-valinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl L-valinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways involving amino acids.
Medicine: Investigated for its potential therapeutic properties, particularly in antiviral research.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl L-valinate involves its interaction with specific molecular targets and pathways. As an ester derivative of L-valine, it can be hydrolyzed to release L-valine, which then participates in various metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
L-Valine: The parent amino acid from which 2-Hydroxyethyl L-valinate is derived.
2-Hydroxyethyl L-leucinate: Another ester derivative of an essential amino acid, leucine.
2-Hydroxyethyl L-isoleucinate: An ester derivative of isoleucine.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. Its applications in antiviral research and as a reference standard in analytical chemistry further highlight its uniqueness .
Propiedades
Número CAS |
86150-60-9 |
|---|---|
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-hydroxyethyl (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)6(8)7(10)11-4-3-9/h5-6,9H,3-4,8H2,1-2H3/t6-/m0/s1 |
Clave InChI |
CQLLRMHXAIPWJL-LURJTMIESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)OCCO)N |
SMILES canónico |
CC(C)C(C(=O)OCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





